molecular formula C18H22N2O B15063438 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol

Cat. No.: B15063438
M. Wt: 282.4 g/mol
InChI Key: RDQXPWFKFDYPKB-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline moiety, followed by the introduction of the pyridine ring, and finally, the addition of the propanol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline and pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline and dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and pyridine N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The quinoline and pyridine moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)propan-1-ol is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]propan-1-ol

InChI

InChI=1S/C18H22N2O/c1-3-17(21)15-12-19-18(11-13(15)2)20-10-6-8-14-7-4-5-9-16(14)20/h4-5,7,9,11-12,17,21H,3,6,8,10H2,1-2H3

InChI Key

RDQXPWFKFDYPKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1C)N2CCCC3=CC=CC=C32)O

Origin of Product

United States

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